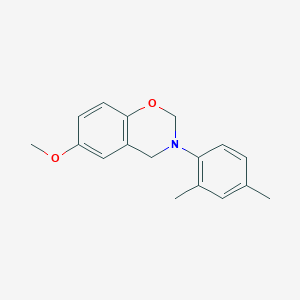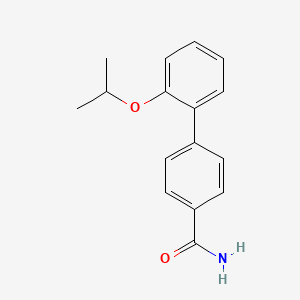
3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzoxazines, including compounds similar to 3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. This reaction includes the condensation of phenolic compounds, formaldehyde, and primary amines. A specific synthesis example involves the reaction of eugenol, formaldehyde, and propylamine under reflux conditions with ethanol as a solvent, yielding various benzoxazine compounds (Perangin-angin & Chairi, 2019).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives can be characterized using techniques such as FT-IR and GC-MS. For example, characteristic CN stretching vibrations and molecular ion peaks can be identified, indicating the successful formation of the benzoxazine ring (Perangin-angin & Chairi, 2019). X-ray crystallography can also be employed to determine the configuration of synthesized compounds, confirming the presence of the benzoxazine structure (Ye et al., 2015).
Chemical Reactions and Properties
Benzoxazines undergo various chemical reactions, including polymerization and ring-opening, leading to the formation of polybenzoxazines. These reactions can be thermally activated and are influenced by the substituents on the benzoxazine ring, affecting the polymerization temperatures and properties of the resulting polymers (Liu et al., 2014).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, including thermal and mechanical properties, are significant for their applications in materials science. The presence of substituents like methoxy groups influences these properties. For instance, compounds with methoxy and N-cyclohexyl groups exhibit lower oxidation potentials due to the stabilizing effect of these substituents on the phenoxonium cation intermediate, affecting their electrochemical properties (Suetrong et al., 2021).
Chemical Properties Analysis
The chemical properties of benzoxazine derivatives, including reactivity and interaction with various chemical reagents, are crucial for understanding their applications and potential as bioactive compounds. For instance, the synthesis routes often involve interactions with compounds like formaldehyde and various amines, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards different chemical groups can lead to novel compounds with potential antimicrobial activities or other biological effects (Perangin-angin & Chairi, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-4-6-16(13(2)8-12)18-10-14-9-15(19-3)5-7-17(14)20-11-18/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZHWVBXDYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)

![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)
